5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
The compound “5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group and a methylsulfanylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a phenyl group and a methylsulfanylphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Triazole Derivatives as Potential Pharmaceuticals
Triazole compounds, including structures similar to 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, have been extensively studied for their pharmaceutical applications. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). Their structural versatility allows for the development of new drugs targeting various diseases, highlighting the importance of synthesizing and testing novel triazole derivatives for therapeutic use.
Role in Hydrogen Energy Production
The exploration of triazole derivatives extends to their application in hydrogen energy production. The unique properties of these compounds, particularly their electrocatalytic and photocatalytic activities, make them promising candidates for developing efficient energy conversion systems (Chandrasekaran et al., 2019). Research in this area focuses on optimizing the synthesis and functionalization of triazole derivatives to enhance their performance in electrochemical reactions essential for hydrogen fuel production.
Environmental and Agricultural Applications
Triazole derivatives also play a significant role in environmental and agricultural applications. Their ability to act as signaling molecules and stress adaptogens in plants offers a novel approach to improving crop resilience against biotic and abiotic stressors (Ahmed et al., 2021). This research highlights the potential of triazole-based compounds in developing new agrochemicals that enhance plant growth and yield under challenging environmental conditions.
Advanced Material Development
The application of triazole derivatives extends to the field of material science, where their incorporation into polymers and composites leads to materials with enhanced properties (Prozorova & Pozdnyakov, 2023). These materials find use in a variety of contexts, including as components of proton-conducting membranes for fuel cells, highlighting the versatility of triazole derivatives in contributing to the development of advanced materials for energy applications.
Safety and Hazards
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c1-20-13-10-6-5-9-12(13)14-16-17-15(19)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNWAQRZLATJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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